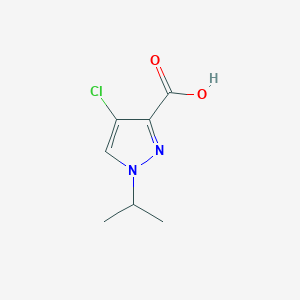![molecular formula C27H28N6O2S B2826550 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide CAS No. 1223958-66-4](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has a molecular formula of C28H30N6O2S, an average mass of 514.642 Da, and a mono-isotopic mass of 514.215088 Da .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of this compound includes a 6-substituted amino moiety together with N7 in roscovitine replaced by an N arylglycyl moiety in all the proposed compounds. This glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds .Chemical Reactions Analysis
The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis
The compound has a molecular formula of C28H30N6O2S, an average mass of 514.642 Da, and a mono-isotopic mass of 514.215088 Da .科学的研究の応用
Antimicrobial Applications
- Antimicrobial Potential : Compounds similar to the queried chemical, involving pyrazolo, triazolo, and thiadiazole moieties, have demonstrated potent antimicrobial activities. For instance, compounds with pyrazolo and triazolo structures showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa (Abdel-Mohsen et al., 2016). Additionally, some triazolo[1,5-a]pyrimidine and benzo[d]imidazole derivatives displayed antibacterial and antifungal activities (El-Hashash et al., 2012).
Insecticidal Applications
- Insecticidal Efficacy : Various heterocycles incorporating a thiadiazole moiety, akin to the queried compound, were synthesized and exhibited significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These compounds could be potential candidates for developing new insecticides.
Anticancer Properties
- Potential Anticancer Activity : Related compounds, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, have been evaluated for their anticancer activities. Some derivatives showed promising results against various cancer cell lines, suggesting potential use in cancer treatment (Shaaban et al., 2008).
Analgesic and Anti-inflammatory Applications
- Analgesic and Anti-inflammatory Properties : Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound of interest, were found to have excellent analgesic and anti-inflammatory activities. This suggests their potential application in the development of new pain relief and anti-inflammatory drugs (Shaaban et al., 2008).
Enzyme Inhibition
- Enzyme Inhibitor Applications : Compounds with similar structures have been shown to act as enzyme inhibitors. For example, pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines exhibited potent and selective inhibition of the A2a adenosine receptor, an enzyme linked to neurodegenerative disorders such as Parkinson's disease (Baraldi et al., 1996). This highlights the potential of these compounds in neurological research and drug development.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been found to interact with their targets through specific interactions with different target receptors . More research is needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
Compounds with similar structures have been found to affect multiple biochemical pathways due to their diverse pharmacological activities . More research is needed to determine the exact biochemical pathways affected by this specific compound.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . More research is needed to determine the exact ADME properties of this specific compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity . More research is needed to determine the exact molecular and cellular effects of this specific compound’s action.
Action Environment
Similar compounds have been found to react with multiple reactive oxygen species including hydrogen peroxide, hydroxyl radicals, and peroxynitrite . More research is needed to determine how environmental factors influence the action, efficacy, and stability of this specific compound.
将来の方向性
The compound has shown potent dual activity against the examined cell lines and CDK2, and thus, it has been selected for further investigations . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide' involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl intermediate, followed by the thiolation of the intermediate and subsequent coupling with N-ethyl-N-phenylacetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloroacetyl chloride", "hydrazine hydrate", "sodium hydroxide", "ethyl acetate", "thiophenol", "N-ethyl-N-phenylacetamide", "triethylamine", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine" ], "Reaction": [ "Step 1: Synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 4-butoxyaniline (1.0 eq) in ethyl acetate and add sodium hydroxide (1.2 eq) to the solution.", "b. Add 2-chloroacetyl chloride (1.1 eq) dropwise to the solution and stir for 2 hours at room temperature.", "c. Add hydrazine hydrate (1.2 eq) to the reaction mixture and stir for 4 hours at room temperature.", "d. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "e. Purify the product by column chromatography to obtain 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "a. Dissolve 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 eq) in dimethylformamide.", "b. Add thiophenol (1.2 eq) and triethylamine (1.2 eq) to the solution and stir for 6 hours at room temperature.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Purify the product by column chromatography to obtain 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide", "a. Dissolve 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 eq) and N-ethyl-N-phenylacetamide (1.2 eq) in dimethylformamide.", "b. Add N,N'-dicyclohexylcarbodiimide (1.2 eq) and 4-dimethylaminopyridine (0.1 eq) to the solution and stir for 12 hours at room temperature.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Purify the product by column chromatography to obtain 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide." ] } | |
CAS番号 |
1223958-66-4 |
分子式 |
C27H28N6O2S |
分子量 |
500.62 |
IUPAC名 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-5-17-35-22-13-11-20(12-14-22)23-18-24-26-28-29-27(32(26)15-16-33(24)30-23)36-19-25(34)31(4-2)21-9-7-6-8-10-21/h6-16,18H,3-5,17,19H2,1-2H3 |
InChIキー |
JOCUVCDJZHYFBC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N(CC)C5=CC=CC=C5)C3=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




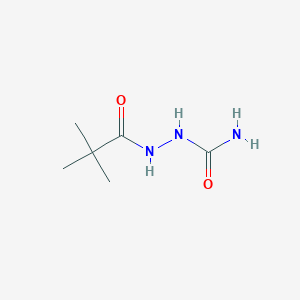
![1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2826470.png)
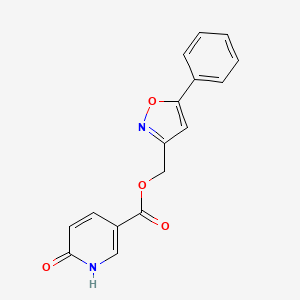
![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)
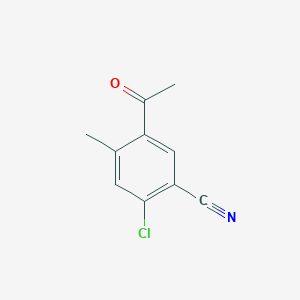
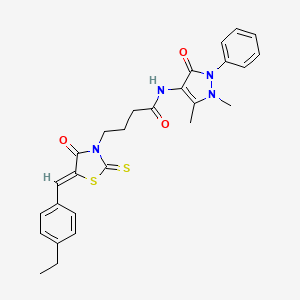

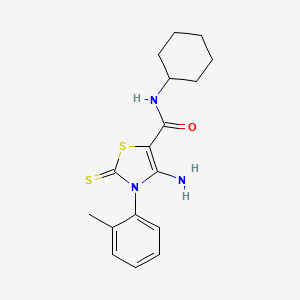
![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)
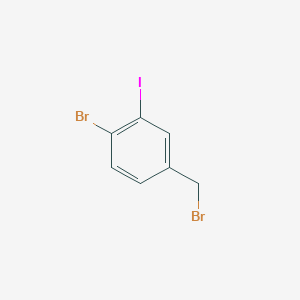
![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)
